N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a thiophene ring, a pyrazinyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyrazinyl and tolyl groups. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Pyrazinyl Group Introduction: The pyrazinyl group can be introduced via a cyclization reaction involving hydrazine and appropriate diketones or β-diketones.
Tolyl Group Introduction: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with toluene in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and dichloromethane (DCM) as a solvent.
Reduction: LiAlH4 in ether or H2 with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is used in the development of new materials and chemical processes, including its application in the synthesis of advanced pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Thiopropamine: Similar in structure but with different substituents.
Indole Derivatives: Contains an indole ring instead of a thiophene ring.
N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Contains a naphthalen-1-yloxy group.
Uniqueness: N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific combination of thiophene, pyrazinyl, and tolyl groups, which contribute to its distinct chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-3-2-4-14(9-13)10-17(22)21-11-16-18(20-7-6-19-16)15-5-8-23-12-15/h2-9,12H,10-11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBWHWADHDFCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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